molecular formula C12H14BrNO5 B8198166 2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate

2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate

Cat. No.: B8198166
M. Wt: 332.15 g/mol
InChI Key: WSWTWOUVGRZWEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate is an organic compound with the molecular formula C12H14BrNO5 and a molecular weight of 332.15 g/mol . It is characterized by the presence of bromine, tert-butyl, and nitro functional groups attached to a phenyl ring, along with a methyl carbonate ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate typically involves multi-step organic reactions. One common approach is the bromination of 4-tert-butyl-5-nitrophenol, followed by the introduction of the methyl carbonate group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The final step involves the reaction of the brominated intermediate with methyl chloroformate under basic conditions to form the desired carbonate ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Scientific Research Applications

2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons, typically facilitated by a catalyst .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-tert-butylphenol: Lacks the nitro and methyl carbonate groups.

    4-tert-Butyl-5-nitrophenol: Lacks the bromine and methyl carbonate groups.

    2-Bromo-4-tert-butyl-5-nitrophenol: Lacks the methyl carbonate group.

Uniqueness

2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate is unique due to the combination of bromine, tert-butyl, nitro, and methyl carbonate functional groups.

Properties

IUPAC Name

(2-bromo-4-tert-butyl-5-nitrophenyl) methyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO5/c1-12(2,3)7-5-8(13)10(19-11(15)18-4)6-9(7)14(16)17/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWTWOUVGRZWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])OC(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Bromo-4-tert-butylphenyl methyl carbonate (5.0 g, 17.4 mmol) was added portion-wise to H2SO4 (9.3 mL, 174.1 mmol) to generate a colorless homogeneous solution. This solution was then cooled to 0° C. and treated with KNO3 (2.1 g, 20.9 mmol) portion-wise maintaining the internal temperature below 5° C. The reaction was stirred for 2 h and then poured on ice water. The aqueous layer was extracted with dichloromethane (3×10 mL). The combined organic extracts was dried over Na2SO4, filtered and concentrated. Purification by silica gel chromatography (10% ethyl acetate/hexane) provided 2-bromo-4-tert-butyl-5-nitrophenyl methyl carbonate (4.4 g, 76% yield). 1H NMR (400.0 MHz, DMSO-d6) δ 7.97 (s, 1H), 7.92 (s, 1H), 3.90 (s, 3H), 1.34 (d, J=5.4 Hz, 9H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
9.3 mL
Type
reactant
Reaction Step One
Name
KNO3
Quantity
2.1 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.